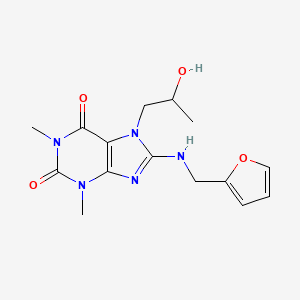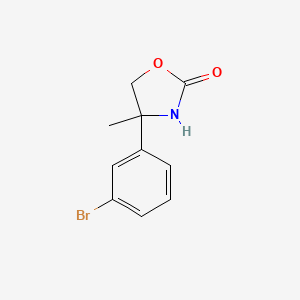
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound exhibits antibacterial properties, making it a subject of interest in the fight against bacterial infections. Researchers have investigated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. By inhibiting bacterial cell wall synthesis, it may serve as a potential antibiotic candidate .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Studies suggest that this compound possesses anti-inflammatory properties by modulating key pathways, such as NF-κB and COX-2. It could be explored for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Applications
The compound’s vasodilatory effects have caught the attention of cardiovascular researchers. It may enhance blood flow and reduce blood pressure by relaxing vascular smooth muscle. Investigations into its potential as an adjunct therapy for hypertension and ischemic heart disease are ongoing .
Anticancer Potential
Preclinical studies indicate that this compound exhibits antiproliferative effects against certain cancer cell lines. Its ability to interfere with cell cycle progression and induce apoptosis warrants further exploration. Researchers are investigating its potential as an adjunct to existing cancer therapies .
Neuroprotective Properties
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound has shown promise as a neuroprotective agent by reducing oxidative stress and inflammation. It may contribute to preserving neuronal function and preventing cognitive decline .
Antifungal Activity
Beyond antibacterial effects, the compound also demonstrates antifungal activity. Researchers have studied its efficacy against Candida species and other fungal pathogens. Understanding its mode of action could lead to novel antifungal drug development .
These applications highlight the diverse potential of 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide in various scientific fields. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its mechanisms. 🌟 .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-12-17(18(23-28-12)14-9-5-6-10-15(14)20)19(27)21-11-16-22-24-25-26(16)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTVBFGRDSWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

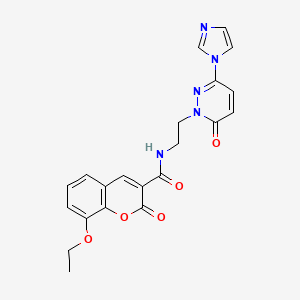

![6-Bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2613627.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)
![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)
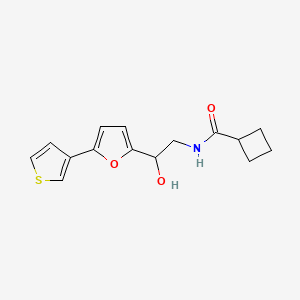
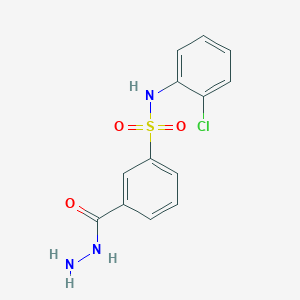
![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)
![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)
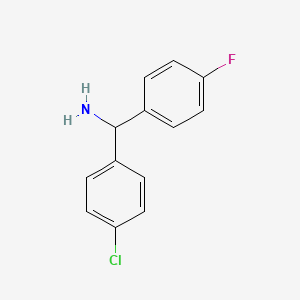
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)
